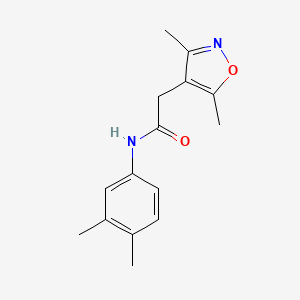
1-Butan-2-yl-3-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butan-2-yl-3-(4-fluorophenyl)urea, also known as FUB-144, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the indole-3-carboxamide family of synthetic cannabinoids and has been found to have high affinity for the CB1 and CB2 receptors in the human body. This compound has gained attention in recent years due to its potential use in scientific research.
作用機序
1-Butan-2-yl-3-(4-fluorophenyl)urea acts as an agonist of the CB1 and CB2 receptors, which are located in the central nervous system and peripheral tissues, respectively. When 1-Butan-2-yl-3-(4-fluorophenyl)urea binds to these receptors, it activates a signaling cascade that leads to various physiological effects. The exact mechanism of action of 1-Butan-2-yl-3-(4-fluorophenyl)urea is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-Butan-2-yl-3-(4-fluorophenyl)urea has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase appetite, reduce pain, and induce euphoria. It has also been found to have neuroprotective effects and to reduce the symptoms of anxiety and depression. However, the long-term effects of 1-Butan-2-yl-3-(4-fluorophenyl)urea on the human body are not fully understood and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
1-Butan-2-yl-3-(4-fluorophenyl)urea has several advantages for use in scientific research. It has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for investigating the effects of synthetic cannabinoids on these receptors. It is also relatively easy to synthesize and has high purity, which ensures the accuracy and reproducibility of experimental results. However, 1-Butan-2-yl-3-(4-fluorophenyl)urea also has limitations for use in lab experiments. It is a potent compound that requires careful handling and storage. It is also a controlled substance in many countries, which limits its availability for research purposes.
将来の方向性
There are several future directions for research on 1-Butan-2-yl-3-(4-fluorophenyl)urea. One area of interest is the development of new therapeutic agents that target the CB1 and CB2 receptors. 1-Butan-2-yl-3-(4-fluorophenyl)urea has been shown to have potential as a treatment for pain, anxiety, and depression, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the investigation of the long-term effects of 1-Butan-2-yl-3-(4-fluorophenyl)urea on the human body. This will require long-term studies in animal models and clinical trials in humans. Finally, there is a need for further research on the mechanism of action of 1-Butan-2-yl-3-(4-fluorophenyl)urea, which will help to develop new therapeutic agents that target the CB1 and CB2 receptors.
合成法
The synthesis of 1-Butan-2-yl-3-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with 1-butyl-3-(4-fluorophenyl)urea. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product. The synthesis of 1-Butan-2-yl-3-(4-fluorophenyl)urea is a complex process that requires specialized knowledge and expertise in organic chemistry.
科学的研究の応用
1-Butan-2-yl-3-(4-fluorophenyl)urea has been used in scientific research to investigate the effects of synthetic cannabinoids on the human body. It has been found to have high affinity for the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain, appetite, and mood. 1-Butan-2-yl-3-(4-fluorophenyl)urea has been used to study the effects of synthetic cannabinoids on these processes and to develop new therapeutic agents that target these receptors.
特性
IUPAC Name |
1-butan-2-yl-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKFBOFAVJLZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-(4-fluorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

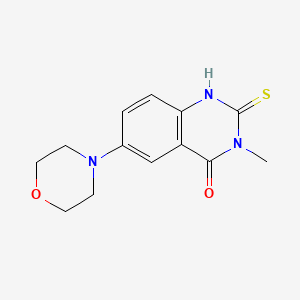

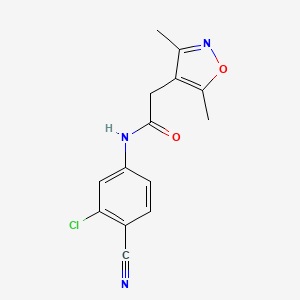
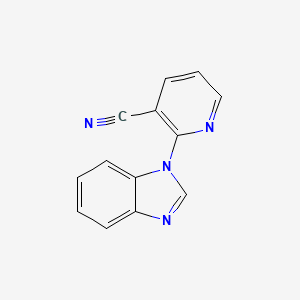


![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
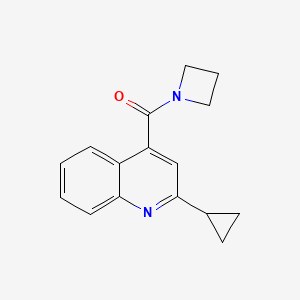
![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)
![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)
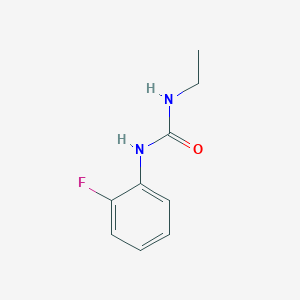
![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)
